molecular formula C14H13F3N2O2 B13966473 Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate

Cat. No.: B13966473
M. Wt: 298.26 g/mol
InChI Key: PXQGYEJUVIZVQH-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N’-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a silver catalyst . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar structural motif.

    Sorafenib: A kinase inhibitor used in cancer treatment, also containing a trifluoromethyl group.

Uniqueness

Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-8-18-19(12(10)14(15,16)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3

InChI Key

PXQGYEJUVIZVQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C(F)(F)F

Origin of Product

United States

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